

Technical Guide: Synthesis of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylhydrazine
hydrochloride

Cat. No.: B151097

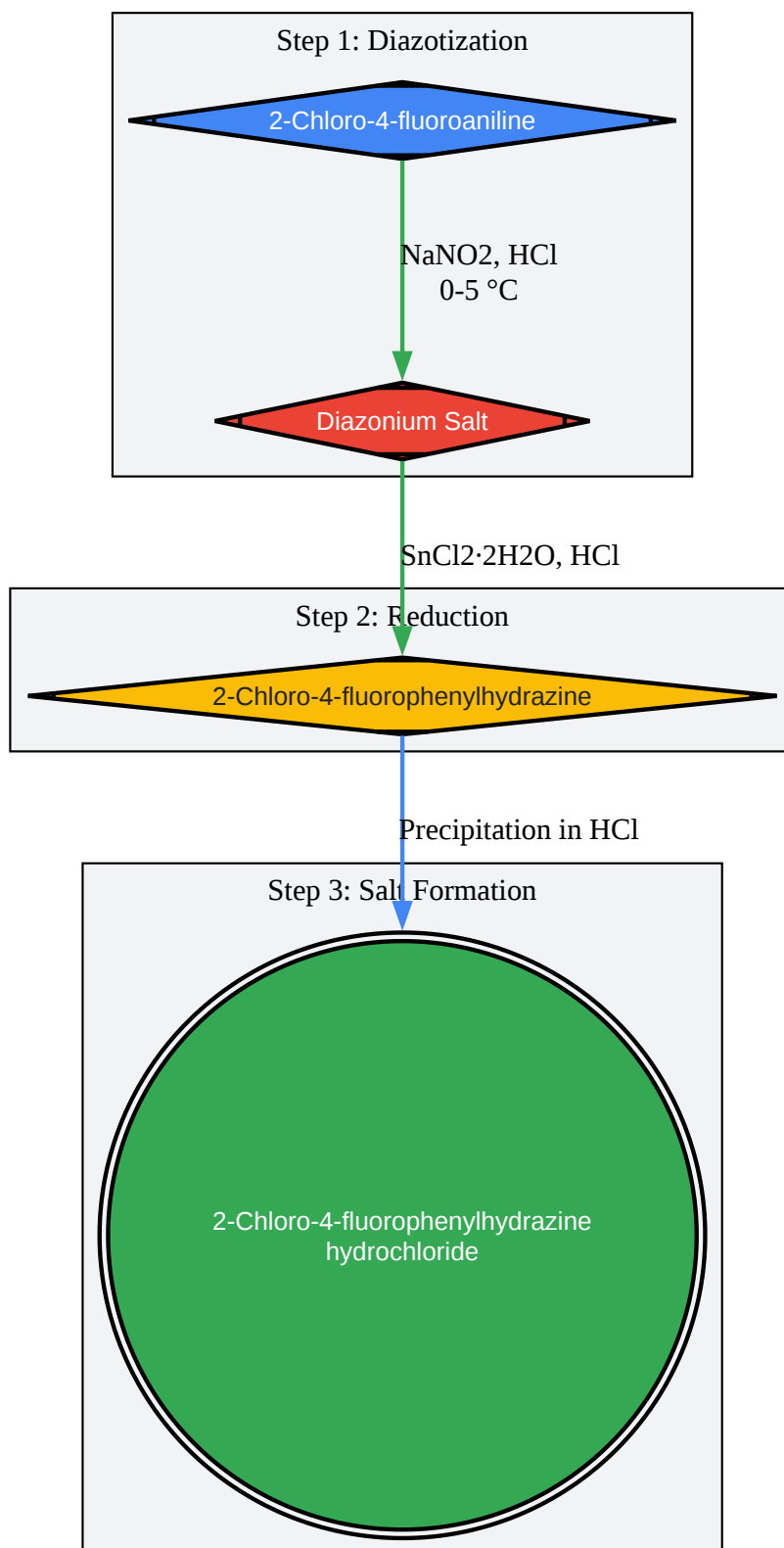
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride**, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying synthetic strategy, provides a step-by-step experimental protocol, and presents relevant quantitative data.

Synthetic Pathway Overview

The synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride** is typically achieved through a well-established two-step chemical sequence. The process begins with the diazotization of 2-chloro-4-fluoroaniline to form a reactive diazonium salt intermediate. This is immediately followed by the reduction of the diazonium salt to the desired phenylhydrazine, which is then isolated as its stable hydrochloride salt.



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Caption: Synthetic pathway for **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Step 1: Diazotization of 2-Chloro-4-fluoroaniline

- To a stirred solution of concentrated hydrochloric acid (150 mL) and water (100 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-4-fluoroaniline (50 g, 0.34 mol).
- Cool the resulting suspension to 0-5 °C in an ice-salt bath.
- Prepare a solution of sodium nitrite (24.5 g, 0.35 mol) in water (50 mL) and cool it to 0-5 °C.
- Add the cold sodium nitrite solution dropwise to the aniline suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow color.

Step 2: Reduction of the Diazonium Salt

- In a separate large beaker, prepare a solution of stannous chloride dihydrate (155 g, 0.69 mol) in concentrated hydrochloric acid (150 mL).
- Cool this reducing solution to 0-5 °C in an ice-salt bath.
- Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- A precipitate will form during the addition. After the complete addition of the diazonium salt solution, continue to stir the reaction mixture for 1 hour at a temperature between 5-10 °C.

Step 3: Isolation of 2-Chloro-4-fluorophenylhydrazine Hydrochloride

- Collect the precipitated solid by vacuum filtration through a Buchner funnel.
- Wash the filter cake with a small amount of cold, concentrated hydrochloric acid (2 x 25 mL) to remove any unreacted starting materials and byproducts.
- Further wash the solid with diethyl ether (2 x 50 mL) to remove non-polar impurities.
- Dry the resulting white to off-white solid under vacuum at 40-50 °C to a constant weight.

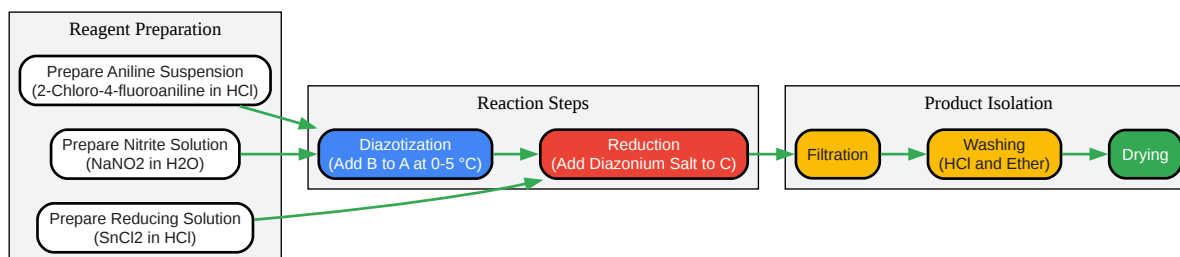
Quantitative Data

The following table summarizes typical quantitative data for the synthesis of **2-Chloro-4-fluorophenylhydrazine hydrochloride**.

Parameter	Value
Starting Material	2-Chloro-4-fluoroaniline
Molecular Weight	145.56 g/mol
Product	2-Chloro-4-fluorophenylhydrazine hydrochloride
Molecular Weight	197.04 g/mol
Typical Yield	80-90%
Purity (by HPLC)	>98%
Melting Point	210-215 °C (decomposes)

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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